molecular formula C10H16Cl2N4 B2441794 2-(3-Aminopropyl)-3H-benzimidazol-5-amine;dihydrochloride CAS No. 2126162-67-0

2-(3-Aminopropyl)-3H-benzimidazol-5-amine;dihydrochloride

Cat. No. B2441794
CAS RN: 2126162-67-0
M. Wt: 263.17
InChI Key: IRMLJYNBWTXWTO-UHFFFAOYSA-N
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Description

The compound is a derivative of benzimidazole, which is a type of organic compound consisting of a benzene ring fused to an imidazole ring . The presence of the “3-Aminopropyl” and “5-amine” suggests that the compound has amine functional groups attached to the benzimidazole core .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a benzimidazole core with amine functional groups attached at the 2nd and 5th positions .


Chemical Reactions Analysis

Benzimidazole and its derivatives are known to participate in a variety of chemical reactions, often serving as a component in the synthesis of more complex molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of amine groups in the compound could influence its solubility and reactivity .

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3-Aminopropyl)-3H-benzimidazol-5-amine;dihydrochloride in lab experiments is its potent antitumor activity. It has been shown to be effective against a wide range of cancer cell lines and has been used in the development of new anticancer drugs. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have toxic effects on normal cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on 2-(3-Aminopropyl)-3H-benzimidazol-5-amine;dihydrochloride. One area of research is the development of new anticancer drugs based on this compound. Another area of research is the exploration of its potential as an anticonvulsant and anxiolytic agent. Additionally, more research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity issues.

Synthesis Methods

The synthesis of 2-(3-Aminopropyl)-3H-benzimidazol-5-amine;dihydrochloride can be achieved using various methods. One of the most commonly used methods involves the reaction of 2-nitrobenzimidazole with 1,3-diaminopropane in the presence of a reducing agent such as sodium dithionite. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt of the compound.

Scientific Research Applications

2-(3-Aminopropyl)-3H-benzimidazol-5-amine;dihydrochloride has been extensively studied for its various applications in scientific research. It has been shown to have potent antitumor activity and has been used in the development of anticancer drugs. The compound has also been studied for its potential use as an anticonvulsant, antidepressant, and anxiolytic agent. Additionally, it has been shown to have antimicrobial activity and has been used in the development of new antibiotics.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, some benzimidazole derivatives are known to be toxic if swallowed .

properties

IUPAC Name

2-(3-aminopropyl)-3H-benzimidazol-5-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4.2ClH/c11-5-1-2-10-13-8-4-3-7(12)6-9(8)14-10;;/h3-4,6H,1-2,5,11-12H2,(H,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMLJYNBWTXWTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC(=N2)CCCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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